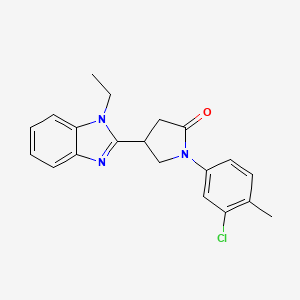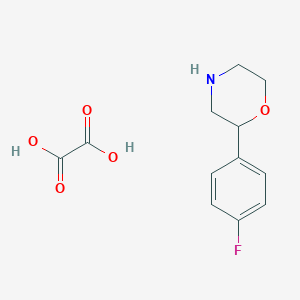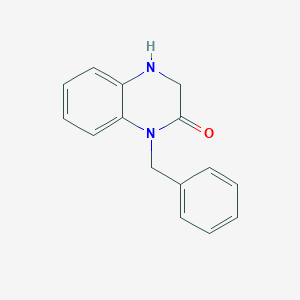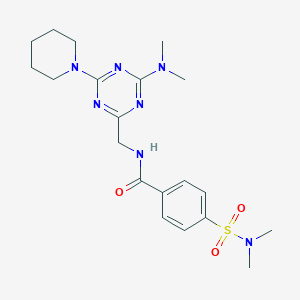![molecular formula C15H21ClN2 B2600140 [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride CAS No. 23690-87-1](/img/structure/B2600140.png)
[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride: is a chemical compound with a unique structure that has garnered attention in various scientific fields
Wirkmechanismus
Target of Action
The primary target of the compound “[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” is butyrylcholinesterase (BChE) . BChE is an enzyme that is considered a useful therapeutic target for Alzheimer’s disease (AD) .
Mode of Action
“this compound” interacts with its target, BChE, by inhibiting its activity . This compound has been found to be a potent inhibitor of BChE, with IC50 values indicating strong inhibitory activity .
Biochemical Pathways
The inhibition of BChE by “this compound” affects the cholinergic neurotransmission pathway . BChE plays a role in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. By inhibiting BChE, this compound can potentially increase acetylcholine levels, which could have beneficial effects in conditions like AD where acetylcholine levels are typically reduced .
Pharmacokinetics
It is noted that the compound demonstrated properties in accordance with lipinski’s rule , which suggests favorable absorption and distribution characteristics.
Result of Action
The molecular and cellular effects of “this compound” include the inhibition of BChE and potential neuroprotective effects . In vivo studies of similar compounds have shown memory improvement in models of scopolamine-induced impairment , suggesting potential benefits in cognitive disorders like AD.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the carbazole core with a suitable alkyl halide to introduce the propyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Vergleich Mit ähnlichen Verbindungen
- [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine hydrochloride
- [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)butyl]amine hydrochloride
- [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)methyl]amine hydrochloride
Comparison: Compared to its similar compounds, [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride stands out due to its specific propyl chain length, which can influence its chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, potentially enhancing its interaction with biological targets.
Eigenschaften
IUPAC Name |
3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17;/h1,3,6,8H,2,4-5,7,9-11,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNRYLCRWPWRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine](/img/structure/B2600058.png)
![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)

![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)



![4-[[2-[[3-(Difluoromethoxy)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2600076.png)
![6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2600077.png)

![3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2600079.png)
![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride](/img/structure/B2600080.png)
